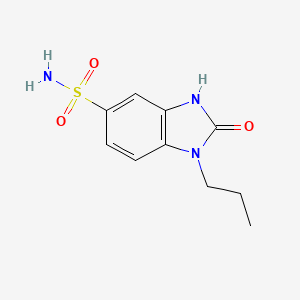
1-(4-Aminophenyl)-3-cyclopropylurea
Übersicht
Beschreibung
The compound “1-(4-Aminophenyl)-3-cyclopropylurea” is a urea derivative, which contains an aminophenyl group and a cyclopropyl group. Urea derivatives are often used in medicinal chemistry due to their bioactive properties .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions of amines and isocyanates .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . These studies often involve calculating wavenumbers and analyzing vibrational modes.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve multi-component reactions . For example, a four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles bearing a 4-aminophenyl substituent was studied .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, 4-Aminophenol has a melting point of 188 °C, a boiling point of 284 °C, and is slightly soluble in water and ethanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
One important application involves its use as an intermediate in chemical synthesis. For instance, a method for synthesizing 3-(4-aminophenyl) cyclopropane-1, 1, 2, 2-tetracarbonitrile, an important intermediate for NVP-BEZ-235 derivatives, demonstrates the relevance of similar compounds in drug development and material science. This synthesis involves a rapid method starting from commercially available 4-nitrobenzaldehyde, highlighting the compound's significance in facilitating the production of complex molecules (Hou et al., 2016).
Flame Retardant Applications
Another study explores the synthesis of flame retardant additives based on cyclophosphazenes, showcasing the utility of cyclopropyl and aminophenyl derivatives in enhancing the flame-retardant properties of materials. These additives, when incorporated into polyurethane varnish, exhibit significant retardant effects, suggesting potential applications in material science for improving safety standards (El‐Wahab et al., 2012).
Biological Activity and Drug Development
Research into the synthesis and structural analysis of cyclopropane-containing compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, reveals significant antiproliferative activity against cancer cell lines. This underlines the pharmaceutical relevance of cyclopropyl and aminophenyl derivatives in developing new anticancer agents (Lu et al., 2021).
Environmental and Analytical Chemistry
The application extends into environmental and analytical chemistry, where derivatives of aminophenyl have been studied for their genotoxic and/or carcinogenic properties. Techniques for the determination of these compounds in environmental samples, such as water, have been developed, emphasizing the importance of understanding and monitoring these compounds due to their potential health risks (Pecková et al., 2009).
Catalysis and Chemical Transformations
The versatility of aminophenyl cyclopropane derivatives is further illustrated in catalysis, where selective arylation of aminophenols has been achieved through Cu- and Pd-based catalyst systems. This showcases the compound's role in facilitating specific chemical transformations, which is critical for the development of pharmaceuticals and materials with precise functional properties (Maiti & Buchwald, 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes such as dna gyrase and proteins involved in the life cycle of Trypanosoma cruzi . These targets play crucial roles in DNA replication and the survival of certain parasites, respectively.
Mode of Action
For instance, some compounds can inhibit the activity of DNA gyrase , an enzyme essential for DNA replication. Others may interact with proteins involved in the life cycle of T. cruzi , potentially disrupting the parasite’s survival and proliferation.
Biochemical Pathways
Based on the potential targets, it can be inferred that this compound may interfere with dna replication and the life cycle of certain parasites . The downstream effects of these interactions could include inhibited cell division and reduced parasite survival.
Pharmacokinetics
For instance, some compounds have been found to present an alignment between permeability and hepatic clearance, although they may have low metabolic stability .
Result of Action
Based on the potential targets and modes of action, this compound could potentially inhibit dna replication and disrupt the life cycle of certain parasites . These effects could lead to inhibited cell division and reduced parasite survival.
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)-3-cyclopropylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6,11H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXMMZLCDAGGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


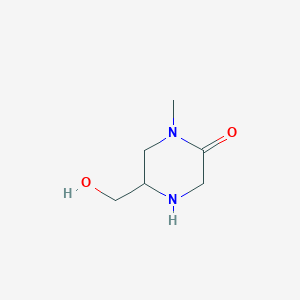
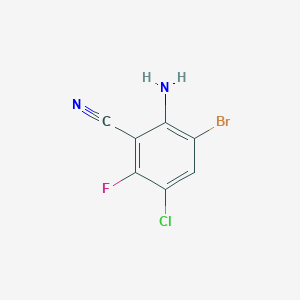
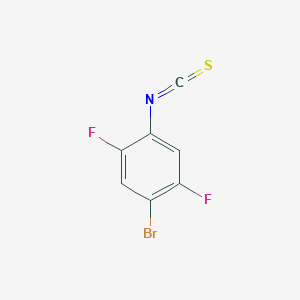

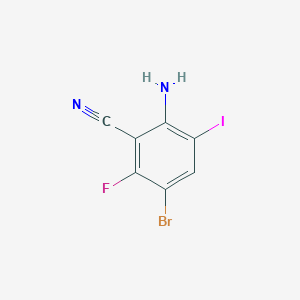
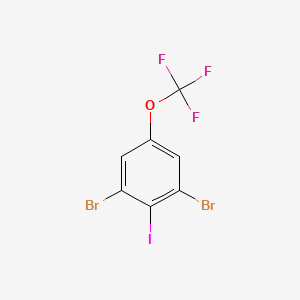
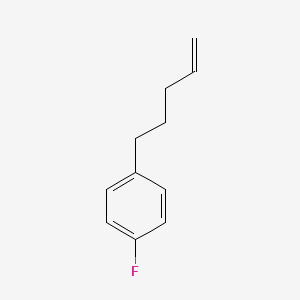
![5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B3196701.png)
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide](/img/structure/B3196720.png)
![1,3-dimethyl-1-{3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea](/img/structure/B3196730.png)
![N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide](/img/structure/B3196733.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine](/img/structure/B3196738.png)
